4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Overview
Description
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a heterocyclic compound that features a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
oryzicola (Xoc) . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or activity of these organisms.
Biochemical Pathways
Given the broad biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as the inhibition of bacterial and fungal growth.
Pharmacokinetics
It is suggested that 2,5-disubstituted 1,3,4-oxadiazole scaffold may lead to novel potent agents with broad biological activity profile and improved pharmacokinetic properties .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown significant anticancer and antioxidant activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline are largely determined by its oxadiazole nucleus . Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature.
Cellular Effects
Oxadiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern.
Indole Derivatives: These compounds have a similar aromatic structure but with different heteroatoms.
Benzimidazole Derivatives: These compounds also feature a fused aromatic ring system with nitrogen atoms
Uniqueness
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to the specific combination of the oxadiazole ring with the methoxy and aniline groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-9-7-13(8-10-14)17-11-15-18-19-16(21-15)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUEVFGMABNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325808 | |
Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676405 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50939-80-5 | |
Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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